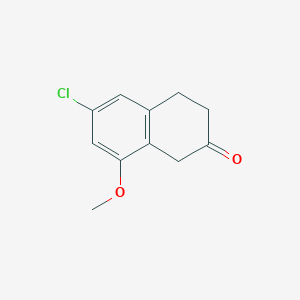
6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium methoxide.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution reactions could produce various substituted naphthalenones.
科学研究应用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It could be used in the production of materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group, which might affect its reactivity and applications.
8-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the chlorine atom, which could influence its chemical behavior and biological activity.
6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
Uniqueness
The presence of both chlorine and methoxy groups in 6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one makes it unique, as these substituents can significantly influence its chemical properties and potential applications. The combination of these groups might enhance its reactivity or biological activity compared to similar compounds.
属性
分子式 |
C11H11ClO2 |
|---|---|
分子量 |
210.65 g/mol |
IUPAC 名称 |
6-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-5-8(12)4-7-2-3-9(13)6-10(7)11/h4-5H,2-3,6H2,1H3 |
InChI 键 |
YKMNUAYHJDGEEK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1CC(=O)CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


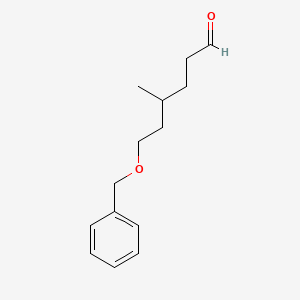
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
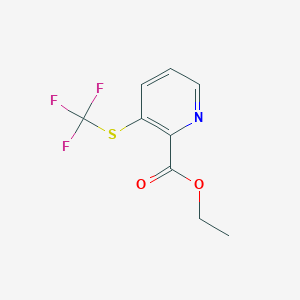
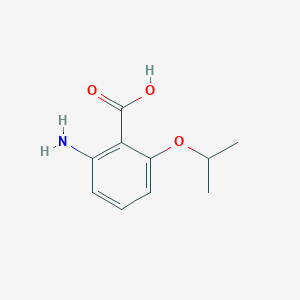
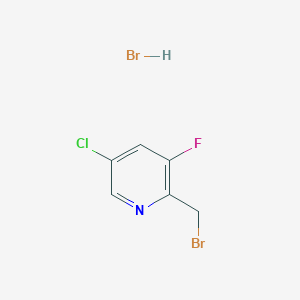
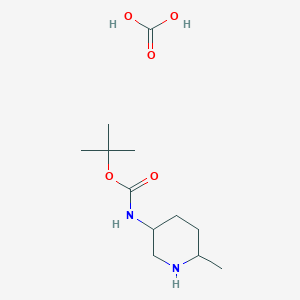
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
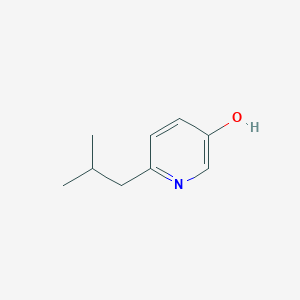
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

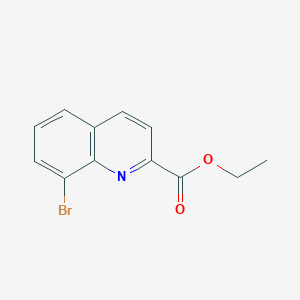
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
